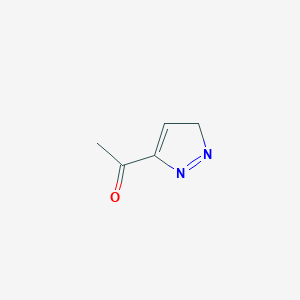

1-(3H-Pyrazol-5-yl)ethan-1-one

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com Just a few years later, in 1889, the first synthesis of pyrazole was achieved by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.netdergipark.org.tr Another classical method for pyrazole synthesis was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com

A pivotal moment in pyrazole synthesis was the discovery of the Knorr pyrazole synthesis, also by Ludwig Knorr. chemhelpasap.com This reaction, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, proved to be a versatile and efficient method for creating substituted pyrazoles and pyrazolones. chemhelpasap.comnih.govjk-sci.com This accessibility spurred extensive research into pyrazole derivatives. globalresearchonline.net

Initially explored for their medicinal properties, such as the analgesic and antipyretic effects of antipyrine (B355649) (a pyrazolone (B3327878) derivative), the applications of pyrazoles have since expanded dramatically. britannica.com Today, they are integral to pharmaceuticals, agrochemicals (as herbicides, insecticides, and fungicides), and materials science. nih.govnumberanalytics.comnumberanalytics.com The evolution of pyrazole chemistry is a testament to the enduring importance of this heterocyclic scaffold in modern science. numberanalytics.com

Significance of 1-(3H-Pyrazol-5-yl)ethan-1-one within the Pyrazole Family and its Role as a Synthetic Intermediate

This compound, also referred to as 5-acetylpyrazole, is a valuable building block in organic synthesis. Its significance lies in the reactive acetyl group and the versatile pyrazole core, making it a key precursor for a wide array of more complex molecules.

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov Pyrazole derivatives have been investigated for a multitude of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. globalresearchonline.netnih.gov

The acetyl group in this compound provides a handle for various chemical transformations. For instance, it can undergo condensation reactions to form Schiff bases, which can then be cyclized to create other heterocyclic systems like 1,3,4-oxadiazoles. researchgate.net The ketone functionality can also be a site for creating oximes, which are themselves useful intermediates. nih.gov Furthermore, the pyrazole ring itself can participate in reactions, such as N-alkylation. pharmaguideline.commdpi.com

Research has demonstrated the use of related acetylpyrazoles in the synthesis of compounds with potential anti-inflammatory and antiviral activities. nih.govias.ac.in For example, derivatives of 1-(dihydropyrazol-1-yl)ethanone have shown notable antiviral action. ias.ac.in The versatility of acetylpyrazoles makes them important starting materials for generating libraries of diverse compounds for drug discovery and other applications. researchgate.netmdpi.com

Overview of Current Academic Research Trajectories Pertaining to this compound

Recent research continues to highlight the importance of pyrazole derivatives, with a focus on developing novel synthetic methodologies and exploring their biological potential. While specific research on this compound is often embedded within broader studies on pyrazole chemistry, several key trends are apparent.

A significant area of investigation is the development of more efficient and environmentally friendly ("green") synthesis methods for pyrazole derivatives. rsc.org This includes the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, and the application of novel catalysts. mdpi.comrsc.org

In medicinal chemistry, the focus remains on leveraging the pyrazole scaffold to design new therapeutic agents. nih.govnih.gov Recent studies have explored pyrazole derivatives as potential anticancer agents that target various cellular pathways. nih.gov There is also ongoing interest in their anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.gov

Furthermore, the unique structural and electronic properties of pyrazoles, including their tautomerism, continue to be a subject of academic inquiry. nih.govnih.gov A deeper understanding of these properties is crucial for predicting their reactivity and designing new synthetic strategies. nih.gov The synthesis of fused pyrazole systems, where the pyrazole ring is combined with other heterocyclic rings, is another active area of research, aiming to create novel molecular frameworks with unique properties. researchgate.net

The Unique Reactivity and Tautomeric Properties of the 3H-Pyrazol-5-yl Moiety in this compound

A key feature of N-unsubstituted pyrazoles like this compound is annular prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 5-substituted pyrazole, this results in an equilibrium between the 5-substituted and the 3-substituted forms. In the case of this compound, it exists in equilibrium with 1-(1H-pyrazol-3-yl)ethan-1-one. In solution, this interconversion can be rapid, leading to an averaged signal in NMR spectroscopy. nih.gov

The presence of different tautomers can significantly influence the compound's reactivity and its biological activity, as a change in structure leads to a change in properties. nih.govresearchgate.net The predominant tautomeric form can be influenced by factors such as the solvent and the nature of the substituents on the pyrazole ring. clockss.orgtandfonline.com

The reactivity of the pyrazole ring in this compound is characterized by the presence of both an acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom, giving it amphoteric properties. nih.govnih.gov The ring is generally resistant to oxidation but can be reduced under certain conditions. pharmaguideline.com Electrophilic substitution typically occurs at the C4 position. pharmaguideline.com

The acetyl group also dictates the reactivity of the molecule. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The adjacent methyl group has acidic protons and can be deprotonated by a strong base to form an enolate, which can then participate in various reactions. researchgate.net This dual reactivity of the pyrazole core and the acetyl substituent makes this compound a versatile tool in the hands of synthetic chemists.

Properties

CAS No. |

62668-17-1 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

1-(3H-pyrazol-5-yl)ethanone |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2H,3H2,1H3 |

InChI Key |

JMOGMUZCGANRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CCN=N1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 3h Pyrazol 5 Yl Ethan 1 One and Its Derivatives

Classical Multi-Step Synthetic Routes

Traditional approaches to the synthesis of the 1-(3H-Pyrazol-5-yl)ethan-1-one core often rely on well-established, multi-step sequences that build the heterocyclic ring from acyclic precursors or modify existing pyrazole (B372694) structures.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

The most fundamental and widely practiced method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. This approach, famously known as the Knorr pyrazole synthesis, offers a direct route to the pyrazole core. rsc.orgwikipedia.org To obtain a 5-acetylpyrazole, the precursor must contain the appropriate carbon framework.

The reaction typically involves the condensation of hydrazine or its substituted variants (e.g., phenylhydrazine, methylhydrazine) with a β-dicarbonyl compound or its synthetic equivalent. For this compound, a suitable precursor would be a 1,3,5-triketone or, more commonly, an alkynyl-1,3-diketone. The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. rsc.orgorganic-chemistry.org

The regioselectivity of the condensation can be a significant challenge, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of isomers. wikipedia.org However, careful selection of reactants and reaction conditions can favor the desired 5-substituted pyrazole. For instance, the reaction of acetylenic ketones with hydrazine hydrate (B1144303) has been shown to yield 5-substituted pyrazoles with good regioselectivity. nih.govnih.gov

| Precursor Type | Specific Example | Reagent | Product | Key Features |

| Acetylenic Ketone | 4-Phenylbut-3-yn-2-one | Hydrazine Hydrate | 1-(5-Phenyl-1H-pyrazol-3-yl)ethanone | Good regioselectivity for the 5-substituted isomer. nih.gov |

| 1,3-Diketone | Acetylacetone | Phenylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | Classic Knorr synthesis; demonstrates ring formation. rsc.org |

| Alkynyl Ketone | R-CO-C≡C-R' | Hydrazine | 3,5-Disubstituted Pyrazole | Flexible method for installing various substituents at C3 and C5. nih.gov |

| β-Keto-alkyne | 1-Phenyl-4,4,4-trifluorobut-2-yn-1-one | Hydrazine Hydrate | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole | Allows for the introduction of specialized functional groups. |

Functional Group Transformations from Precursor Molecules

An alternative classical strategy involves the synthesis of a pyrazole ring with a suitable functional group at the C5 position, which is then chemically transformed into the desired acetyl group. This approach circumvents the potential regioselectivity issues of cyclocondensation with complex diketones.

Common transformations include:

Friedel-Crafts Acylation: While a standard method for acylating aromatic rings, the Friedel-Crafts acylation of pyrazoles typically shows a strong preference for substitution at the C4 position, making it less suitable for synthesizing C5-acetylated products unless the C4 position is blocked. rsc.orgbyjus.commasterorganicchemistry.com This regiochemical preference is a critical consideration in synthetic design.

Oxidation of an Ethyl Group: A pyrazole substituted with an ethyl group at the C5 position can, in principle, be oxidized to the corresponding acetyl group using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This represents a plausible, though less commonly cited, pathway.

Conversion from Carboxylic Acid or Nitrile: A more controlled and frequently employed method is the conversion of a pyrazole-5-carboxylic acid or a pyrazole-5-carbonitrile. researchgate.net The carboxylic acid can be converted to a Weinreb amide, which then reacts with an organometallic reagent like methylmagnesium bromide to yield the ketone without over-addition. Similarly, a pyrazole-5-carbonitrile can undergo a Grignard reaction with a methylmagnesium halide, followed by acidic hydrolysis, to furnish the target 5-acetylpyrazole. rsc.orgnih.gov

| Precursor | Reagents | Intermediate/Product | Description |

| Pyrazole-5-carboxylic acid | 1. SOCl₂, HN(OMe)Me2. MeMgBr | Weinreb Amide → 5-Acetylpyrazole | Controlled addition of the methyl group to form the ketone. |

| Pyrazole-5-carbonitrile | 1. MeMgBr2. H₃O⁺ | Imine → 5-Acetylpyrazole | Grignard reaction followed by hydrolysis to yield the ketone. researchgate.net |

| 4-Blocked Pyrazole | Acetic Anhydride (B1165640), AlCl₃ | 5-Acetylpyrazole | Friedel-Crafts acylation where C4 is blocked to direct acylation to C5. rsc.org |

| 5-Ethylpyrazole | KMnO₄ or CrO₃ | 5-Acetylpyrazole | Oxidation of the alkyl side chain to a ketone functional group. |

Modern and Atom-Economical Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles have driven the development of novel methods for constructing and functionalizing pyrazoles, offering significant advantages over classical routes.

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. These methods often proceed under milder conditions and with higher selectivity than their classical counterparts. Catalysts based on palladium, copper, and ruthenium are commonly employed. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form the product, are particularly noteworthy for their atom economy and efficiency. nih.gov For example, a one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles can be achieved through the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne, a process that tolerates a wide range of functional groups. organic-chemistry.org

| Catalyst System | Reaction Type | Reactants | Key Advantages |

| Copper(I) | Condensation/Cycloaddition | Hydrazonyl chlorides, Homopropargylic alcohols | High regioselectivity for 5-substituted pyrazoles under mild conditions. thieme.de |

| Ruthenium(III) | Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | High atom economy, producing only water and hydrogen gas as byproducts. organic-chemistry.org |

| Palladium(II) | C-H Arylation/Decarboxylation | Pyrazole-4-carboxylate, Aryl bromides | Regioselective C5-arylation by using the C4-ester as a removable blocking group. academie-sciences.fr |

| Nickel(0) | Atom Exchange | Isoxazoles, Hydrazine | Transformation of one heterocycle into another, offering novel synthetic pathways. organic-chemistry.org |

C-H Activation Strategies for Direct Acetylation

Direct C-H activation is a powerful and highly atom-economical strategy for functionalizing unactivated C-H bonds, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net In the pyrazole ring, the C5-H bond is generally more acidic and thus more susceptible to deprotonation and subsequent functionalization compared to the C4-H bond. academie-sciences.fr

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrazoles. nih.gov The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient.

Key green approaches applied to pyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. rsc.orgnih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic energy to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. beilstein-journals.org

Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts to minimize waste and improve sustainability. rsc.org

Multi-component Reactions (MCRs): Designing one-pot syntheses that increase atom economy and reduce the number of purification steps, thereby minimizing solvent and energy consumption. nih.gov

The classical Knorr condensation, for example, can be adapted to greener conditions by running the reaction in water or ethanol, often with catalytic amounts of acid, thereby avoiding harsh reagents and solvents. rsc.org

| Green Principle | Application in Pyrazole Synthesis | Example | Benefit |

| Green Solvent | Cyclocondensation in water/ethanol | Three-component reaction of benzaldehydes, malononitrile (B47326), and phenyl hydrazine. nih.gov | Reduces use of hazardous organic solvents. |

| Alternative Energy | Microwave-assisted synthesis | Reaction of 5-aminopyrazole with β-diketones. beilstein-journals.org | Drastically reduces reaction time from hours to minutes. |

| Atom Economy | Multi-component Reactions (MCRs) | One-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles. rsc.orgnih.gov | Maximizes incorporation of starting materials into the final product. |

| Recyclable Catalyst | Heterogeneous catalysis | Synthesis using a copper-modified layered double hydroxide (B78521) (LDH) catalyst. nih.gov | Catalyst can be recovered and reused for multiple cycles. |

Derivatization Strategies for this compound

The reactivity of this compound allows for a multitude of chemical transformations. These can be broadly categorized into reactions involving the pyrazole ring, modifications of the acetyl side chain, annulation reactions to form fused systems, and the introduction of chirality.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents. The electron-donating character of the pyrrole-like nitrogen and the electron-withdrawing nature of the pyridine-like nitrogen influence the regioselectivity of these substitutions.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazole ring of this compound and its derivatives preferentially occurs at the C-4 position. ias.ac.inresearchgate.net This is due to the formation of a more stable cationic intermediate compared to attack at the C-3 or C-5 positions. ias.ac.in Common electrophilic substitution reactions include nitration and halogenation.

Nitration: The nitration of pyrazoles can be achieved using various nitrating agents. For instance, a mixture of fuming nitric acid and sulfuric acid or nitric acid in trifluoroacetic anhydride can be employed to introduce a nitro group at the C-4 position. researchgate.netnih.gov The resulting 4-nitro-1-(pyrazol-5-yl)ethan-1-one serves as a versatile intermediate for further functionalization.

Halogenation: Halogenation, particularly bromination and chlorination, at the C-4 position is readily accomplished using N-halosuccinimides (NBS or NCS). wikipedia.org These reactions typically proceed under mild conditions and provide good yields of the corresponding 4-halo-1-(pyrazol-5-yl)ethan-1-one derivatives.

| Reagent/Condition | Substitution Position | Product Type | Reference |

| HNO₃/H₂SO₄ | C-4 | 4-Nitropyrazole | researchgate.net |

| N-Bromosuccinimide (NBS) | C-4 | 4-Bromopyrazole | wikipedia.org |

| N-Chlorosuccinimide (NCS) | C-4 | 4-Chloropyrazole | wikipedia.org |

Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of activating groups. The C-3 and C-5 positions are more susceptible to nucleophilic attack due to their relative electron deficiency. researchgate.net While direct nucleophilic displacement of a hydrogen atom is rare, reactions like the Vilsmeier-Haack reaction on related pyrazolone (B3327878) systems can lead to the introduction of a chloro group at the C-5 position, along with formylation at C-4. connectjournals.com

Modifications of the Acetyl Group (e.g., Reductions, Oxidations, Condensations)

The acetyl group at the C-5 position is a key handle for a wide array of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Reductions: The carbonyl of the acetyl group can be readily reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. chemguide.co.ukyoutube.comumn.edu This reaction proceeds with high efficiency to yield 1-(1-(3H-Pyrazol-5-yl)ethanol). Asymmetric reduction can be achieved using chiral reducing agents or catalysts to produce enantiomerically enriched alcohols.

Oxidations: While less common, the acetyl group can be a site for oxidative modifications. For instance, bromination of the methyl group of the acetyl moiety can be achieved using brominating agents, yielding a 2-bromo-1-(pyrazol-5-yl)ethan-1-one derivative. This α-haloketone is a valuable precursor for further nucleophilic substitutions.

Condensations: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions.

Claisen-Schmidt Condensation: This reaction involves the condensation of this compound with an aromatic aldehyde (lacking α-hydrogens) in the presence of a base to form a pyrazolyl-substituted chalcone (B49325) (an α,β-unsaturated ketone). wikipedia.orgtaylorandfrancis.com

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base, leads to the formation of α,β-unsaturated products. wikipedia.orgrsc.org

Reaction with DMF-DMA: Treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) results in the formation of an enaminone, (E)-3-(dimethylamino)-1-(1H-pyrazol-5-yl)prop-2-en-1-one. nih.govresearchgate.net This intermediate is a crucial building block for the synthesis of fused heterocyclic systems.

| Reaction Type | Reagent Example | Product Type | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(Pyrazol-5-yl)ethanol | chemguide.co.uk |

| Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Pyrazolyl Chalcone | wikipedia.org |

| Condensation | Malononitrile | 2-(1-(Pyrazol-5-yl)ethylidene)malononitrile | wikipedia.org |

| Condensation | DMF-DMA | (E)-3-(dimethylamino)-1-(pyrazol-5-yl)prop-2-en-1-one | nih.govresearchgate.net |

Annulation Reactions Leading to Fused Heterocyclic Systems

This compound and its derivatives are pivotal precursors for the construction of fused pyrazole systems, which are of significant interest in medicinal chemistry. The strategy often involves the conversion of the acetyl group into a functionality that can undergo cyclization with a suitable partner.

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized from 5-aminopyrazole precursors, which can be derived from this compound. The 5-aminopyrazole can then undergo condensation with β-dicarbonyl compounds or their equivalents. ias.ac.inresearchgate.netresearchgate.netnih.gov For example, the enaminone formed from the reaction of this compound with DMF-DMA can react with various nucleophiles to construct the pyrimidine (B1678525) ring.

Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophile. researchgate.netnih.govnih.gov A common method is the Friedländer annulation, where a 5-amino-4-formylpyrazole (obtainable via Vilsmeier-Haack reaction on a suitable precursor) reacts with a ketone or an active methylene compound. Alternatively, the enaminone derived from this compound can react with an active methylene compound like malononitrile to build the fused pyridine (B92270) ring.

Introduction of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals. The introduction of chirality into molecules based on this compound can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov

While specific examples for the direct attachment of a chiral auxiliary to this compound are not extensively documented in readily available literature, established synthetic strategies can be applied. For instance:

The acetyl group could be converted to a more complex side chain which is then coupled to a chiral auxiliary, such as an Evans oxazolidinone. The enolate of this new chiral imide could then undergo diastereoselective alkylation or aldol (B89426) reactions.

Asymmetric reduction of the ketone functionality using a chiral catalyst (e.g., a CBS catalyst) or a chiral reducing agent would lead to the formation of a chiral alcohol, which itself can act as a chiral precursor for further transformations.

The successful separation of chiral 1-acetyl-4,5-dihydro-(1H)-pyrazole derivatives by HPLC highlights the feasibility and interest in obtaining enantiomerically pure compounds from this class of molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 3h Pyrazol 5 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis and Regioisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules. For 1-(3H-Pyrazol-5-yl)ethan-1-one, NMR is crucial for distinguishing between its possible tautomers and regioisomers. The pyrazole (B372694) ring's ability to undergo proton transfer between its nitrogen atoms often leads to a dynamic equilibrium in solution, which can be studied using various NMR methods. nih.govbohrium.com

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial insights into the molecular structure. In ¹H NMR, the chemical shifts and coupling constants of the pyrazole ring protons and the acetyl group's methyl protons can suggest the predominant tautomeric form. However, due to rapid tautomeric exchange at room temperature, averaged signals might be observed. researchgate.netemerypharma.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments and for differentiating between closely related isomers. emerypharma.comoxinst.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY can establish the connectivity between adjacent protons on the pyrazole ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. It allows for the assignment of the ¹³C signals corresponding to each proton on the pyrazole ring and the methyl group. sdsu.eduipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is key for identifying longer-range (2-3 bond) correlations between carbons and protons. This is particularly useful for distinguishing regioisomers by observing correlations between the acetyl carbonyl carbon and protons on the pyrazole ring, or between the pyrazole ring carbons and the acetyl methyl protons. sdsu.eduipb.ptnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. This can be critical in confirming the spatial arrangement of substituents and differentiating isomers. nih.gov

| Technique | Information Gained |

| 1D ¹H NMR | Provides information on proton chemical environments and scalar couplings. |

| 1D ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| COSY | Establishes ¹H-¹H coupling networks, identifying adjacent protons. |

| HSQC | Correlates directly bonded ¹H-¹³C pairs for direct assignment. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds), crucial for connectivity and isomer differentiation. |

| NOESY | Detects through-space correlations between protons, aiding in stereochemical and conformational analysis. |

Solid-State NMR Spectroscopy for Crystalline Structure Insights

In the solid state, molecular motion is restricted, often "freezing" a single tautomer. Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful tool to study the tautomeric form present in the crystalline state. nih.govcdnsciencepub.com Generally, in crystals, only one tautomeric form is prevalent. nih.gov The chemical shifts observed in ssNMR can be directly compared with those calculated for different tautomers to identify the existing form in the solid phase. cdnsciencepub.comresearchgate.net

| Nucleus | Technique | Key Findings |

| ¹³C | CP/MAS | Provides high-resolution spectra of solid samples, allowing for the identification of the single tautomer present in the crystal. cdnsciencepub.com |

| ¹⁵N | CP/MAS | Offers direct insight into the nitrogen environment, clearly distinguishing between protonated and non-protonated nitrogen atoms in the pyrazole ring. researchgate.net |

Dynamic NMR Studies of Tautomeric Equilibria in this compound

Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur at rates comparable to the NMR timescale, such as tautomeric interconversion. bohrium.comresearchgate.net By recording NMR spectra at varying temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between tautomers can be slowed down, leading to separate signals for each form. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. Analyzing these line shape changes allows for the determination of the thermodynamic and kinetic parameters of the tautomeric equilibrium. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₅H₆N₂O), HRMS can confirm its molecular formula by providing an exact mass of 110.0480. nist.govnih.gov The fragmentation patterns observed in the mass spectrum offer valuable structural information. rsc.orgwikipedia.org Electron ionization (EI) is a common method that leads to characteristic fragmentation of pyrazole derivatives. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This technique helps to establish the connectivity of the molecule by systematically breaking it apart and identifying the resulting fragments. The fragmentation pathways can be predicted and compared with experimental data to confirm the structure. researchgate.netresearchgate.net Common fragmentation of pyrazoles involves cleavage of the N-N bond and loss of small molecules like HCN. rsc.orgresearchgate.net

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |

| 110 | 67 | C₂H₃O (acetyl radical) |

| 110 | 83 | HCN (hydrogen cyanide) |

| 110 | 43 | C₃H₃N₂ (pyrazolyl radical) |

Single Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline compound is Single Crystal X-ray Diffraction. nih.govfiveable.me This technique provides precise atomic coordinates, bond lengths, and bond angles. fiveable.me For this compound, a successful crystal structure determination would unambiguously identify the tautomeric form present in the solid state and reveal details about its molecular geometry. nih.gov Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov

| Crystal System | Space Group | Key Intermolecular Interactions |

| (Hypothetical) Monoclinic | P2₁/c | Hydrogen bonding between the pyrazole N-H and the carbonyl oxygen of an adjacent molecule. |

| (Hypothetical) Orthorhombic | Pca2₁ | π-π stacking interactions between pyrazole rings. |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The three-dimensional arrangement of molecules in the solid state, or crystal packing, is dictated by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, particularly in molecules possessing both hydrogen bond donors and acceptors. 1-(1H-Pyrazol-5-yl)ethan-1-one, a stable tautomer of the title compound, contains key functional groups that are highly conducive to forming robust hydrogen-bonded networks.

Specifically, the pyrazole ring features a pyrrole-like nitrogen atom (N-H), which acts as an effective hydrogen bond donor. It also contains a pyridine-like nitrogen atom and a carbonyl oxygen on the acetyl substituent, both of which are strong hydrogen bond acceptors. nih.gov Due to these features, it is anticipated that the primary intermolecular interaction governing the crystal structure would be a strong N-H···O=C hydrogen bond.

This interaction would likely lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers. In this arrangement, two molecules are linked in a head-to-tail fashion. Such dimeric motifs are common in crystal structures of molecules containing carboxylic acids or amides and have been observed in related pyrazole structures. mdpi.com

Table 1: Potential Hydrogen Bond Interactions in 1-(1H-Pyrazol-5-yl)ethan-1-one

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |

| Pyrazole N-H | Carbonyl O | Strong, Conventional | Formation of primary supramolecular synthons (e.g., dimers) |

| Pyrazole C-H | Pyridine-like N | Weak, Unconventional | Linking of primary synthons into extended networks |

| Pyrazole C-H | Carbonyl O | Weak, Unconventional | Stabilization of 3D crystal packing |

| Methyl C-H | Pyridine-like N | Weak, Unconventional | Secondary stabilization of the crystal lattice |

| Methyl C-H | Carbonyl O | Weak, Unconventional | Secondary stabilization of the crystal lattice |

Co-crystallization Studies with Complementary Molecules

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their chemical structure. nih.gov A co-crystal is a multi-component crystalline solid where the components, an API and a co-former, are present in a definite stoichiometric ratio and interact via non-covalent bonds, primarily hydrogen bonding. mdpi.com

No specific co-crystallization studies involving this compound have been reported in the scientific literature. However, the molecular structure of its tautomer, 1-(1H-Pyrazol-5-yl)ethan-1-one, is well-suited for forming co-crystals with a variety of complementary molecules, known as co-formers. The pyrazole N-H group is a reliable hydrogen bond donor, while the carbonyl oxygen and the pyridine-like nitrogen atom are effective hydrogen bond acceptors. nih.govmdpi.com

Potential co-formers could include molecules with functional groups that are complementary to those on the pyrazole derivative. For instance:

Carboxylic Acids (e.g., benzoic acid, succinic acid): These can form strong hydrogen bonds between the acid's -COOH group and the pyrazole's pyridine-like nitrogen.

Amides (e.g., nicotinamide, isonicotinamide): These offer both hydrogen bond donor (N-H) and acceptor (C=O) sites, potentially leading to varied and robust hydrogen bonding patterns.

Phenols (e.g., resveratrol, kaempferol): The hydroxyl group of a phenol (B47542) can donate a hydrogen bond to the carbonyl oxygen of the acetyl group. nih.gov

The formation of co-crystals could be pursued using several established methods, including solvent evaporation, slurry crystallization, or liquid-assisted grinding. nih.govmdpi.com The successful formation of a co-crystal could lead to modified properties such as solubility, dissolution rate, and thermal stability, making it a valuable strategy for material design.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing molecular structure. The selection rules for IR and Raman spectroscopy are different and often provide complementary information. rsc.org

Infrared (IR) Spectroscopy

While an experimental spectrum for this compound is not publicly available, the characteristic absorption frequencies can be predicted based on data from analogous compounds. The key functional groups—N-H, C=O, C-H, and the pyrazole ring system—will give rise to distinct peaks in the IR spectrum.

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the pyrazole ring. The broadness is a result of hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are anticipated around 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group of the acetyl moiety would appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band is expected for the carbonyl (C=O) group. In simple ketones, this band is typically around 1715 cm⁻¹. However, due to conjugation with the pyrazole ring, this peak is likely shifted to a lower wavenumber, approximately in the 1650-1680 cm⁻¹ range.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will produce a series of medium-to-strong bands in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

N-H Bending: The bending vibration of the N-H bond is expected to appear as a medium intensity band around 1550-1650 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for 1-(1H-Pyrazol-5-yl)ethan-1-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H stretch | Pyrazole N-H | 3200 - 3400 | Medium-Strong, Broad |

| C-H stretch (aromatic) | Pyrazole C-H | ~3100 | Medium |

| C-H stretch (aliphatic) | Acetyl -CH₃ | < 3000 | Medium |

| C=O stretch | Acetyl C=O | 1650 - 1680 | Strong |

| C=N / C=C stretch | Pyrazole Ring | 1400 - 1600 | Medium-Strong |

| N-H bend | Pyrazole N-H | 1550 - 1650 | Medium |

Raman Spectroscopy

No experimental Raman data for this compound has been reported. As Raman spectroscopy is sensitive to changes in polarizability, it would provide complementary information to the IR spectrum. One would expect the symmetric "breathing" modes of the pyrazole ring to be particularly strong and sharp in the Raman spectrum. In contrast, the polar C=O stretching vibration, which is very strong in the IR spectrum, would likely be weaker in the Raman spectrum.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The spectrum of this compound is expected to be dominated by transitions involving the pyrazole ring and the conjugated carbonyl group.

The unsubstituted pyrazole ring is known to exhibit a strong absorption band around 210 nm, which is assigned to a high-energy π→π* electronic transition. researchgate.netnist.gov The introduction of the acetyl group at the 5-position creates a conjugated enone-like system (N-N-C=C-C=O), which is expected to give rise to additional absorption bands at longer wavelengths.

The expected electronic transitions are:

π→π Transition (Pyrazole Ring):* A high-energy transition characteristic of the pyrazole heterocycle, likely occurring at a wavelength below 220 nm. nih.gov

π→π Transition (Conjugated System):* An intense absorption band corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the extended conjugated system. This band is expected to appear in the 250-300 nm range.

n→π Transition (Carbonyl Group):* A lower-intensity transition involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition typically occurs at longer wavelengths than the π→π* transitions and would be expected in the 300-350 nm region.

These transitions are sensitive to the solvent environment. With increasing solvent polarity, the n→π* transition typically undergoes a hypsochromic (blue) shift, while π→π* transitions often experience a bathochromic (red) shift.

Table 3: Predicted Electronic Transitions for 1-(1H-Pyrazol-5-yl)ethan-1-one

| Transition Type | Chromophore | Predicted Wavelength (λmax) Range | Expected Molar Absorptivity (ε) |

| π → π | Pyrazole Ring | < 220 nm | High |

| π → π | -C=C-C=O (Conjugated System) | 250 - 300 nm | High |

| n → π* | Carbonyl (C=O) | 300 - 350 nm | Low |

Chemical Reactivity and Reaction Mechanisms of 1 3h Pyrazol 5 Yl Ethan 1 One

Acid-Base Characteristics and Their Influence on Reactivity

The pyrazole (B372694) ring in 1-(3H-Pyrazol-5-yl)ethan-1-one possesses both weakly acidic and weakly basic properties. The "pyrrole-like" nitrogen atom (N1), which bears a hydrogen atom in the 3H-tautomer, can be deprotonated by a strong base, rendering it acidic. Conversely, the "pyridine-like" nitrogen atom (N2) has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring and can act as a base, accepting a proton.

The acidity and basicity of the pyrazole ring are significantly affected by the presence of the acetyl group at the C5 position. The electron-withdrawing nature of the acetyl group decreases the electron density on the pyrazole ring, which in turn influences its pKa values. Specifically, the acetyl group enhances the acidity of the N-H proton and diminishes the basicity of the N2 nitrogen compared to an unsubstituted pyrazole. This modulation of acid-base properties directly impacts the molecule's reactivity, as protonation or deprotonation can alter the electronic landscape of the ring, influencing its susceptibility to electrophilic or nucleophilic attack. For instance, protonation of the N2 nitrogen would further deactivate the ring towards electrophilic substitution. youtube.com

The protons on the carbon adjacent to the carbonyl group (the α-hydrogens) also exhibit acidity due to the formation of a resonance-stabilized enolate anion upon deprotonation. libretexts.org This acidity is a key factor in the condensation reactions of the acetyl moiety.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally reactive towards electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. imperial.ac.uk The presence of the acetyl group, a deactivating group, at the C5 position further reduces the ring's reactivity towards electrophiles by withdrawing electron density. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlumenlearning.com

Regioselectivity and Steric Effects

The presence of the acetyl group at C5 introduces both electronic and steric considerations. Electronically, as a meta-directing deactivator in benzene (B151609) systems, it would be expected to direct incoming electrophiles away from the adjacent C4 position. However, in the pyrazole system, the inherent reactivity of the C4 position often remains dominant. Steric hindrance from the bulky acetyl group at C5 can also influence the regioselectivity, potentially favoring substitution at the less hindered C4 position. In cases of N-substituted pyrazoles, the nature and size of the substituent on the nitrogen atom can also play a significant role in directing the position of electrophilic attack. reddit.com

| Reaction | Reagents | Predicted Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitro-3H-pyrazol-5-yl)ethan-1-one | researchgate.net |

| Bromination | Br₂/FeBr₃ | 1-(4-Bromo-3H-pyrazol-5-yl)ethan-1-one | lumenlearning.com |

Nucleophilic Reactions at the Carbonyl Group and Adjacent Centers

The acetyl group provides a primary site for nucleophilic attack. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.commsu.edu

Tautomerism (Keto-Enol) and its Impact on Reactivity

This compound can exist in equilibrium with its enol tautomer. libretexts.orgmasterorganicchemistry.com This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. libretexts.orgyoutube.com While the keto form generally predominates for simple ketones, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. youtube.comyoutube.com The enol form is a key intermediate in many reactions of the acetyl group, as the enol is a nucleophile and can react with electrophiles. The interconversion between the keto and enol forms can be catalyzed by both acids and bases. youtube.comyoutube.com

Condensation and Addition Reactions of the Acetyl Moiety

The acetyl group of this compound undergoes various condensation and addition reactions characteristic of ketones. The acidic α-hydrogens allow for the formation of an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations and Claisen-Schmidt condensations. akademisains.gov.my For example, it can react with aldehydes in the presence of a base to form α,β-unsaturated ketones (chalcone analogues). akademisains.gov.my

Furthermore, the carbonyl group can be targeted by nucleophilic addition reactions. youtube.com Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. youtube.com Hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. msu.edu

Some examples of these reactions include:

Claisen-Schmidt Condensation: Reaction with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base to yield a pyrazolyl-substituted chalcone (B49325). akademisains.gov.my

Reaction with Hydrazine (B178648): Condensation with hydrazine or its derivatives can lead to the formation of hydrazones or, under certain conditions, can lead to cyclization reactions involving the pyrazole ring. nih.gov

Synthesis of Enaminones: Condensation with dimethylformamide dimethyl acetal (B89532) (DMFDMA) can yield enaminones, which are versatile intermediates for the synthesis of other heterocyclic systems. nih.govbeilstein-journals.org

| Reaction Type | Reactant | Product Type | Reference |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Pyrazolyl-chalcone | akademisains.gov.my |

| Reduction | NaBH₄ | Secondary Alcohol | msu.edu |

| Grignard Reaction | RMgX | Tertiary Alcohol | youtube.com |

| Enaminone Formation | DMFDMA | Enaminone | beilstein-journals.org |

Metalation and Lithiation Studies of the Pyrazole Ring

The pyrazole ring can be deprotonated at specific positions using strong bases like organolithium reagents (e.g., n-butyllithium), a process known as metalation or lithiation. The most acidic proton on the unsubstituted pyrazole ring is typically at the C5 position. encyclopedia.pub However, in this compound, the C5 position is already substituted.

Deprotonation can occur at the N1 position by removing the acidic N-H proton. This generates a pyrazolate anion, which is a potent nucleophile and can be used in various substitution reactions. Directed ortho metalation is also a possibility, where the acetyl group can direct the lithiation to the adjacent C4 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position with high regioselectivity. encyclopedia.pub This strategy is a powerful tool for the synthesis of specifically substituted pyrazole derivatives.

Investigation of Reaction Pathways and Transition States in Key Transformations

The reactivity of this compound is centered around the electrophilic acetyl carbon and the nucleophilic pyrazole ring. Key transformations would likely involve nucleophilic attack on the carbonyl group and electrophilic substitution on the pyrazole ring.

Nucleophilic Addition to the Carbonyl Group: The acetyl group's carbonyl carbon is a primary site for nucleophilic attack. The mechanism for this reaction is well-established and proceeds through a tetrahedral intermediate. The transition state for this process involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. Computational studies on similar systems, such as the reaction of lithium aluminum hydride with ketones, have been used to model these transition states, revealing reactant-like geometries. globalresearchonline.net For this compound, the transition state would be stabilized by the electron-withdrawing nature of the pyrazole ring, which enhances the electrophilicity of the carbonyl carbon.

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, due to the directing effects of the nitrogen atoms. However, the acetyl group at the C5 position is deactivating, which would make electrophilic substitution reactions more challenging compared to unsubstituted pyrazole. The transition state for such a reaction would involve the formation of a sigma complex (or arenium ion), where the electrophile has bonded to the C4 carbon, and the positive charge is delocalized across the pyrazole ring.

Reactivity Towards Oxidizing and Reducing Agents

The response of this compound to oxidizing and reducing agents is expected to be localized at the acetyl side chain, as the pyrazole ring is generally resistant to such transformations under standard conditions. nih.gov

Reactivity Towards Oxidizing Agents:

The acetyl group can be oxidized to a carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄). The reaction with KMnO₄ would likely proceed via the oxidation of the methyl group of the acetyl moiety to a carboxylic acid, yielding pyrazole-5-carboxylic acid. The pyrazole ring's inherent stability to oxidation ensures that the ring structure remains intact during this process. Other milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones, and would not be expected to oxidize the acetyl group of this compound further. nih.govresearchgate.netresearchgate.net

Reactivity Towards Reducing Agents:

The carbonyl group of this compound is susceptible to reduction. The product of the reduction depends on the reducing agent and reaction conditions.

Reduction to an Alcohol: Using hydride-donating reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 1-(1H-pyrazol-5-yl)ethanol. Studies on the reduction of other pyrazole derivatives with sodium borohydride have shown that the carbonyl group is selectively reduced. targetmol.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. globalresearchonline.netnih.gov

Reduction to an Alkane: More forcing reduction conditions can lead to the complete removal of the carbonyl oxygen to form an ethyl group. The Wolff-Kishner reduction, which utilizes hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, is a common method for this transformation. targetmol.comnih.gov The mechanism involves the formation of a hydrazone intermediate, which then undergoes base-catalyzed elimination of nitrogen gas to yield the alkane. bldpharm.com Another method, the Clemmensen reduction, employs a zinc-mercury amalgam in concentrated hydrochloric acid. However, the strongly acidic conditions of the Clemmensen reduction might not be suitable for substrates with acid-sensitive functional groups.

Table of Expected Reaction Products:

| Reagent(s) | Expected Product of Reaction with this compound |

| Potassium Permanganate (KMnO₄) | Pyrazole-5-carboxylic acid |

| Sodium Borohydride (NaBH₄) | 1-(1H-Pyrazol-5-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(1H-Pyrazol-5-yl)ethanol |

| Hydrazine (N₂H₄), KOH, heat | 5-Ethyl-1H-pyrazole |

| Zinc-Mercury Amalgam (Zn(Hg)), HCl | 5-Ethyl-1H-pyrazole |

Computational Chemistry and Theoretical Studies on 1 3h Pyrazol 5 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(3H-Pyrazol-5-yl)ethan-1-one. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. Conversely, the LUMO acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity and electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For pyrazole (B372694) derivatives, DFT calculations are commonly used to determine these orbital energies. The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In acetyl-substituted pyrazoles, the HOMO is typically distributed over the pyrazole ring, while the LUMO is often localized on the acetyl group and the adjacent ring atoms.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Note: These values are representative for a substituted pyrazole derivative calculated using DFT and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions are crucial for predicting non-covalent interactions and sites of chemical reactivity.

For this compound, the EPS map would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring as regions of negative potential. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen (in the 1H- or 4H-tautomers), would show positive potential, indicating them as sites for nucleophilic attack. EPS analysis is a valuable tool for understanding drug-receptor interactions and the regioselectivity of chemical reactions.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.netdergipark.org.trGlobal reactivity descriptors are calculated from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. dergipark.org.tr Key global descriptors include:

Chemical Potential (μ): Describes the escaping tendency of electrons. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Measures the resistance to charge transfer. (η ≈ (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons (ω = μ² / 2η). researchgate.net

Local reactivity descriptors , such as the Fukui function (f(r)) , pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps to distinguish the reactivity of different atoms within the molecule for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). researchgate.net For pyrazole derivatives, these calculations can predict which of the ring's nitrogen or carbon atoms is more susceptible to a particular type of reaction. dntb.gov.ua

Table 2: Representative Global Reactivity Descriptors for a Pyrazole Derivative

| Descriptor | Value | Unit |

| Chemical Potential (μ) | -4.30 | eV |

| Chemical Hardness (η) | 2.55 | eV |

| Global Softness (S) | 0.39 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.62 | eV |

Note: These values are calculated based on the representative HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Conformational Analysis and Tautomeric Stability Predictions

The flexibility of the acetyl group and the potential for proton migration within the pyrazole ring mean that this compound can exist in multiple conformations and tautomeric forms. Computational methods are essential for evaluating the relative stabilities of these different structures.

Tautomerism is a significant feature of pyrazole chemistry. researchgate.net For this compound, several tautomers are possible, including the 1H, 2H (which is the 1H-form for a 5-substituted pyrazole), and the less stable non-aromatic 3H- and 4H-pyrazoles. The position of the acetyl group also allows for keto-enol tautomerism. DFT calculations are highly effective for determining the optimized geometries and relative energies of these tautomers in both the gas phase and in different solvents. nih.gov

Studies on similar pyrazole derivatives consistently show that the aromatic 1H-tautomers are significantly more stable than the non-aromatic forms. researchgate.net The relative stability can be influenced by substituents and intramolecular hydrogen bonding. For instance, in 4-acyl pyrazolones, the keto tautomer is generally favored, and the stability is influenced by factors like the presence of an aromatic ring and the formation of N-H versus C-H bonds. The solvent environment can also shift the tautomeric equilibrium. mdpi.com

Table 3: Hypothetical Relative Energies of 1-(Pyrazol-5-yl)ethan-1-one Tautomers

| Tautomer | Relative Energy (kJ/mol) (Gas Phase) | Relative Gibbs Free Energy (kJ/mol) (Aqueous) |

| 1-(1H-Pyrazol-5-yl)ethan-1-one | 0.0 (Reference) | 0.0 (Reference) |

| 1-(1H-Pyrazol-3-yl)ethan-1-one | 4.5 | 3.8 |

| 1-(3H-Pyrazol-3-yl)ethan-1-one | 45.2 | 42.1 |

| (Z)-1-(1H-Pyrazol-5-yl)ethan-1-ol (enol) | 25.8 | 22.5 |

Note: These are hypothetical energy values based on trends observed in related pyrazole systems and are for illustrative purposes. The 1H-pyrazol-5-yl tautomer is used as the reference.

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations can be used to explore the conformational landscape of the acetyl group's rotation relative to the pyrazole ring and to study the stability of different tautomers in a simulated biological or solution environment. nih.gov

By simulating the molecule's movements at a given temperature, MD can reveal the most populated conformations and the energy barriers between them. nih.gov For a molecule like this compound, MD simulations could be used to understand how its shape fluctuates in an aqueous solution, which is crucial for predicting its interactions with biological targets like enzymes. nih.gov These simulations can validate the stability of docked ligand poses in drug design studies and provide a more realistic picture of the molecule's behavior than static models alone. tandfonline.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the detailed mapping of reaction pathways and the characterization of transient structures. For the synthesis of pyrazole derivatives, including this compound, theoretical studies are instrumental in elucidating the energetics and feasibility of various synthetic routes.

The most common synthesis of the pyrazole ring involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For this compound, a plausible pathway involves the reaction of a 1,3,5-triketone with hydrazine. Density Functional Theory (DFT) is a powerful tool used to model such reaction pathways. DFT calculations can determine the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them.

A typical computational study of a reaction mechanism, such as a 1,3-dipolar cycloaddition to form a pyrazole ring, involves the following steps acs.org:

Locating Stationary Points: Optimization of the geometries of reactants, intermediates, transition states, and products on the potential energy surface.

Frequency Calculations: Characterization of the located stationary points. Minima (reactants, products, intermediates) have all real vibrational frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the connected reactant and product, confirming that the identified transition state correctly links the intended species.

For instance, in the synthesis of pyrazole-isoxazoline hybrids, DFT studies have been employed to understand the regioselectivity of the cycloaddition reaction. acs.org These studies calculate the activation energies for different possible pathways, with the pathway having the lower activation energy being the kinetically favored one. The insights gained from modeling related pyrazole syntheses suggest that the formation of this compound would proceed through specific intermediates and transition states whose energies dictate the reaction's outcome and efficiency. acs.orgnih.gov

Table 1: Representative Theoretical Data for a Model Pyrazole Synthesis Reaction Pathway

| Structure | Description | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

| Reactants | Separated 1,3-dicarbonyl and hydrazine | 0.0 | - | 0 |

| Intermediate 1 | Initial adduct | -15.2 | N-C bond formation | 0 |

| Transition State 1 | Cyclization step | +12.5 | Partially formed pyrazole ring | 1 |

| Intermediate 2 | Cyclic intermediate | -28.7 | Pyrazole ring formed, pre-dehydration | 0 |

| Transition State 2 | Dehydration step | +25.1 | C-O and N-H bond breaking, H-O bond forming | 1 |

| Products | Pyrazole and water | -40.3 | - | 0 |

Note: This table presents hypothetical data for illustrative purposes, based on general findings for pyrazole synthesis modeling.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are extensively used for the accurate prediction of spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.govscirp.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Studies on pyrazole and its derivatives have shown a good correlation between theoretically predicted and experimentally measured NMR spectra. nih.gov For complex molecules, computational predictions can help assign specific signals to the correct atoms, resolving ambiguities in experimental spectra. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis provides a complete set of vibrational modes for a molecule. uni-muenchen.de DFT calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra. nih.gov These calculations are crucial for assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequencies of C=O, C=N, N-N, and N-H bonds within the this compound molecule can be calculated. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.govnih.gov The analysis of vibrational modes through Total Energy Distribution (TED) allows for a precise assignment of each calculated frequency to specific bond stretching, bending, or torsional motions. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Atom/Group | Predicted Value (DFT/B3LYP/6-311+G**) |

| ¹³C NMR Chemical Shift (ppm) | C=O | ~195 |

| C3 (pyrazole ring) | ~140 | |

| C5 (pyrazole ring) | ~155 | |

| C4 (pyrazole ring) | ~110 | |

| CH₃ (acetyl) | ~25 | |

| ¹H NMR Chemical Shift (ppm) | H4 (pyrazole ring) | ~6.5 |

| NH (pyrazole ring) | ~13.0 | |

| CH₃ (acetyl) | ~2.4 | |

| Vibrational Frequency (cm⁻¹) | N-H stretch | ~3450 |

| C=O stretch | ~1700 | |

| C=N stretch | ~1600 | |

| Ring C-C/C-N stretch | ~1500-1400 |

Note: The values in this table are representative estimates based on computational studies of pyrazole and related acetyl-substituted heterocyclic compounds. nih.govresearchgate.net

In Silico Screening for Potential Binding Interactions with Biological Macromolecules (focus on mechanistic insights)

In silico screening, particularly through molecular docking, is a cornerstone of modern drug discovery and computational biology. This technique predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijnrd.org For pyrazole derivatives, which are known to possess a wide range of biological activities, these studies provide crucial mechanistic insights into their mode of action at the molecular level. nih.govnih.gov

The process involves docking the 3D structure of this compound into the active site of a biologically relevant protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower binding energy scores generally indicate a more favorable interaction. researchgate.net

Beyond just predicting binding affinity, these simulations offer detailed mechanistic insights by identifying key molecular interactions:

Hydrogen Bonds: The pyrazole ring's NH group and the acetyl group's carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. Docking studies can pinpoint specific amino acid residues (e.g., serine, threonine, aspartate) in the active site that form these critical hydrogen bonds. nih.govresearchgate.net

Hydrophobic Interactions: The pyrazole ring and its substituents can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyrazole ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or pi-cation interactions with charged residues like lysine (B10760008) or arginine.

Numerous studies have performed in silico screening of pyrazole derivatives against various therapeutic targets, including protein kinases, tubulin, and enzymes involved in cancer and infectious diseases. nih.govnih.govmdpi.com For example, docking studies of pyrazole derivatives with Vascular Endothelial Growth Factor Receptor (VEGFR) have identified compounds with strong binding affinities, revealing key interactions within the ATP-binding pocket that are responsible for their inhibitory activity. nih.govnih.gov These computational analyses provide a theoretical framework that can rationally guide the design of new, more potent pyrazole-based inhibitors. nih.gov

Table 3: Summary of In Silico Screening Studies on Pyrazole Derivatives Against Various Biological Targets

| Pyrazole Derivative Class | Biological Target | Docking Software/Method | Key Findings & Mechanistic Insights |

| General Pyrazole Derivatives | Vascular Endothelial Growth Factor Receptor (VEGFR) | AutoDock Vina | Strong binding affinities (e.g., -9.2 kcal/mol) were observed, with hydrogen bonds to key residues in the kinase hinge region. nih.govnih.gov |

| Pyrazole-Thiadiazoles | Cyclin-Dependent Kinase 2 (CDK2) | AutoDock 4.2 | Revealed minimum binding energies up to -10.35 kJ/mol, with ligands docked deeply within the binding pocket showing multiple hydrogen bonds. nih.govresearchgate.net |

| Pyrazole Hybrid Chalcones | Tubulin (Colchicine Binding Site) | Molecular Docking Server | High binding free energies indicated strong affinity. Interactions with key residues like Cys241 were identified as crucial for inhibiting tubulin polymerization. mdpi.com |

| Pyrazole-Carboxamides | Carbonic Anhydrase (hCA I and II) | Molecular Docking | Showed that the sulfonamide group anchors the ligand in the active site through interactions with a key zinc ion and surrounding amino acids. nih.gov |

| General Pyrazole Derivatives | Fungal 14-alpha demethylase | PyRx, AutoDock Vina | Identified compounds with prominent antifungal potential by showing strong binding to the enzyme's active site, crucial for ergosterol (B1671047) biosynthesis. ijnrd.org |

Note: This table summarizes findings from various studies on different pyrazole derivatives to illustrate the application and insights gained from in silico screening.

Applications of 1 3h Pyrazol 5 Yl Ethan 1 One in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Systems

The inherent reactivity of the acetyl group, coupled with the nucleophilic and electrophilic nature of the pyrazole (B372694) ring, makes 1-(3H-Pyrazol-5-yl)ethan-1-one a valuable precursor for the synthesis of various heterocyclic compounds. The ketone functionality can readily undergo condensation, cyclization, and other transformations to build new ring systems appended to the pyrazole core.

Synthesis of Pyrazole-Fused Heterocycles (e.g., Pyrazolopyridines, Pyrazolopyrimidines)

The construction of pyrazole-fused heterocycles is a significant area of research due to the broad spectrum of biological activities exhibited by these compounds. This compound and its derivatives are key starting materials for accessing these privileged structures.

Pyrazolopyridines: The synthesis of pyrazolopyridine derivatives can be achieved through multi-component reactions involving pyrazole-containing starting materials. For instance, a one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds can yield pyrazolopyridines. researchgate.net Although this example doesn't directly use this compound, the underlying principle of using a pyrazole derivative with a reactive side chain to construct a fused pyridine (B92270) ring is applicable. The acetyl group of this compound can be activated or modified to participate in similar condensation and cyclization cascades to form the pyridine ring.

Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with notable applications in medicinal chemistry, acting as kinase inhibitors and possessing anti-inflammatory and antiviral properties. organic-chemistry.orgrsc.org The synthesis of these compounds often involves the reaction of 5-aminopyrazoles with various β-dicarbonyl compounds or their equivalents. While direct use of this compound is not explicitly detailed in the provided search results, its chemical cousin, 5-amino-3-methylpyrazole, is a common precursor. nih.gov The acetyl group in this compound can be envisioned to participate in condensation reactions with suitable nitrogen-containing reagents to form the pyrimidine (B1678525) ring, leading to pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. For example, reaction with a reagent containing a cyano group and an amine could lead to a cyclization pathway forming the fused pyrimidine ring.

| Fused Heterocycle | General Synthetic Strategy | Key Precursors |

| Pyrazolopyridines | Multi-component reactions involving condensation and cyclization. | Pyrazole derivatives with reactive side chains (e.g., amines, ketones), dicarbonyl compounds. researchgate.net |

| Pyrazolopyrimidines | Condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. | 5-Aminopyrazoles, β-dicarbonyl compounds. organic-chemistry.orgnih.gov |

Construction of Spirocyclic and Bridged Ring Systems

The versatility of pyrazole derivatives extends to the synthesis of more complex three-dimensional structures like spirocyclic and bridged ring systems. These scaffolds are of increasing interest in drug discovery as they allow for the exploration of new chemical space.

Spirocyclic Systems: Spiro compounds feature two rings connected at a single carbon atom. masterorganicchemistry.com The synthesis of spiro-indoline-pyrazolone compounds has been reported through a formal [4+1] cycloaddition reaction of 4-bromopyrazolones and aza-ortho-quinone methides. researchgate.net While this example utilizes a 4-bromopyrazolone, the pyrazolone (B3327878) core is structurally related to this compound. The acetyl group of this compound could potentially be functionalized to participate in reactions leading to spirocyclic structures. For instance, conversion of the acetyl group to an exocyclic double bond could create a dienophile for cycloaddition reactions.

Bridged Ring Systems: In bridged bicyclic molecules, two "bridgehead" carbons are separated by bridges containing at least one carbon atom. masterorganicchemistry.com The synthesis of bridged systems often involves intramolecular cyclization reactions. While the direct application of this compound in forming bridged systems was not found in the search results, its potential as a precursor can be envisioned. For example, elaboration of the acetyl group into a longer chain with a terminal reactive group could enable an intramolecular cyclization onto the pyrazole ring or another part of the molecule to form a bridged structure.

Role in Multi-Component Reactions (MCRs) for Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.org This approach is highly valued for its efficiency and atom economy. tezu.ernet.in The pyrazole scaffold is a common feature in products derived from MCRs.

For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives can be achieved through a pseudo-five-component reaction of phenylhydrazines, ethyl acetoacetate, and an aromatic aldehyde. nih.gov This highlights the utility of pyrazole-forming MCRs. This compound, with its reactive ketone and pyrazole N-H, is a prime candidate for participation in MCRs. It can act as a nucleophile via the pyrazole nitrogen or as an electrophile at the acetyl carbonyl group. For example, in a Biginelli-type reaction, it could potentially react with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to generate a complex heterocyclic system. A one-pot, five-component reaction has been described for the synthesis of tetrazol-benzofuran hybrids, demonstrating the power of MCRs in creating highly complex molecular architectures. rsc.org

Precursor for Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. The pyrazole scaffold can be incorporated into the structure of these catalysts to create a specific chiral environment.